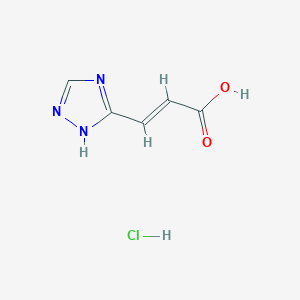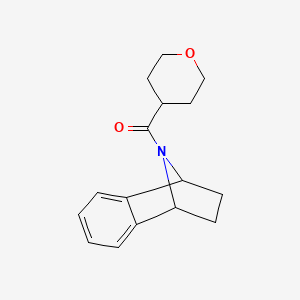![molecular formula C20H17N3O4S B2370510 (2E)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide CAS No. 315241-29-3](/img/structure/B2370510.png)
(2E)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide, also known as MNTX, is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases. It belongs to the family of enkephalinase inhibitors, which are compounds that inhibit the breakdown of enkephalins, endogenous opioid peptides that play a crucial role in pain modulation and other physiological processes.
Scientific Research Applications
Synthesis and Biological Activity
- A study by Rahman et al. (2005) explores the synthesis of novel compounds related to (2E)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide. This research discusses the structural assignment, stereochemistry, and biological assays of these compounds, contributing to the understanding of their potential biological activities (Rahman et al., 2005).
Synthesis Techniques
- The efficient synthesis of related benzothiazine and acrylamide compounds is detailed by Souza et al. (2010). This paper provides insight into the synthesis process, which is relevant for the development of similar compounds like the one (Souza et al., 2010).
Application in Solution Phase Library Synthesis
- Bailey et al. (1999) demonstrate the use of a related compound for N-protection in the multiparallel solution phase synthesis of substituted benzamidines. This application shows the utility of such compounds in chemical synthesis (Bailey et al., 1999).
Anticancer Activity Evaluation
- Ravinaik et al. (2021) discuss the design, synthesis, and anticancer evaluation of substituted benzamides, which are structurally related to the compound . The study reveals insights into their potential anticancer activities, indicating the relevance of such compounds in medical research (Ravinaik et al., 2021).
Antimicrobial and Anticancer Potentials
- Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives, evaluating their antimicrobial and anticancer potentials. This research helps to understand the broader implications of compounds similar to the one (Deep et al., 2016).
properties
IUPAC Name |
(E)-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-27-17-9-4-15(5-10-17)12-18-13-21-20(28-18)22-19(24)11-6-14-2-7-16(8-3-14)23(25)26/h2-11,13H,12H2,1H3,(H,21,22,24)/b11-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRSSYZXBOCTCR-IZZDOVSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


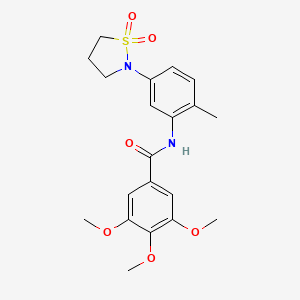

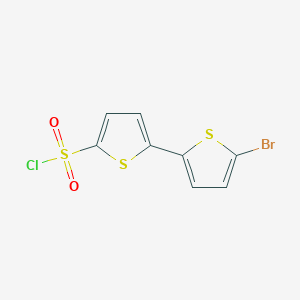
![N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2370436.png)
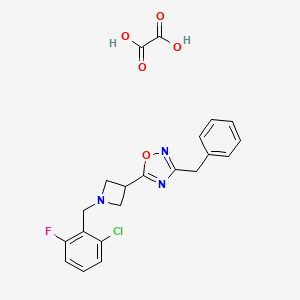
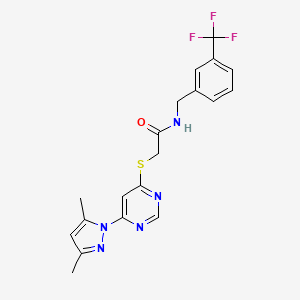
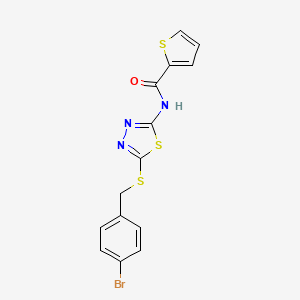

![Spiro[8lambda6-thiabicyclo[3.2.1]octane-3,2'-oxirane] 8,8-dioxide](/img/structure/B2370443.png)
